

Physical and chemical properties of Methyl pentadecafluorooctanoate

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Compound of Interest

Compound Name: Methyl perfluorooctanoate

Cat. No.: B1580906

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An In-depth Technical Guide to Methyl Pentadecafluorooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentadecafluorooctanoate is a fluorinated organic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). Due to its unique properties, including high thermal and chemical stability, it finds applications in various industrial and research settings. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl pentadecafluorooctanoate, along with detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physical and Chemical Properties

The physical and chemical properties of methyl pentadecafluorooctanoate are summarized in the tables below. These properties make it a subject of interest in materials science and as a potential, though often undesirable, stable metabolite in biological systems exposed to related PFAS compounds.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₃ F ₁₅ O ₂	[1]
Molecular Weight	428.1 g/mol	[1]
Appearance	Colorless oil/liquid	[1]
Boiling Point	158-160 °C at 760 mmHg	[1]
Density	1.786 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.305	[1]
Flash Point	150 °F (65.6 °C)	[1]
Solubility	Slightly soluble in chloroform and methanol.	[1]
Storage Temperature	Refrigerator	[1]

Table 2: Chemical and Safety Information

Property	Value	Source(s)
CAS Number	376-27-2	[1]
IUPAC Name	methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate	[2]
Synonyms	Methyl perfluorooctanoate, MePFOA	[1]
Hazard Codes	F, Xi (Flammable, Irritant)	[1]
Risk Statements	R36/37/38 (Irritating to eyes, respiratory system and skin)	[1]
Safety Statements	S24/25, S26 (Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)	[1]

Experimental Protocols

The following sections detail the common experimental procedures for the synthesis, purification, and analysis of methyl pentadecafluorooctanoate.

Synthesis: Esterification of Perfluorooctanoic Acid (PFOA)

Methyl pentadecafluorooctanoate is typically synthesized via the esterification of perfluorooctanoic acid (PFOA) with methanol.[3] This reaction can be catalyzed by an acid.

Materials:

- Perfluorooctanoic acid (PFOA)
- Anhydrous methanol

- Concentrated sulfuric acid (catalyst)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Sodium bicarbonate solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve perfluorooctanoic acid in an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter to remove the drying agent.
- Remove the solvent (methanol) under reduced pressure using a rotary evaporator to yield the crude methyl pentadecafluorooctanoate.

Purification

The crude product can be purified by fractional distillation under reduced pressure to obtain the pure methyl pentadecafluorooctanoate. The purity of the final product should be assessed by analytical methods such as GC-MS and NMR.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of methyl pentadecafluorooctanoate.^[4]

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injection: A small volume of the sample dissolved in a suitable solvent (e.g., hexane or ethyl acetate) is injected into the GC.
- Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
- Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of methyl pentadecafluorooctanoate will show a characteristic fragmentation pattern that can be used for its identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

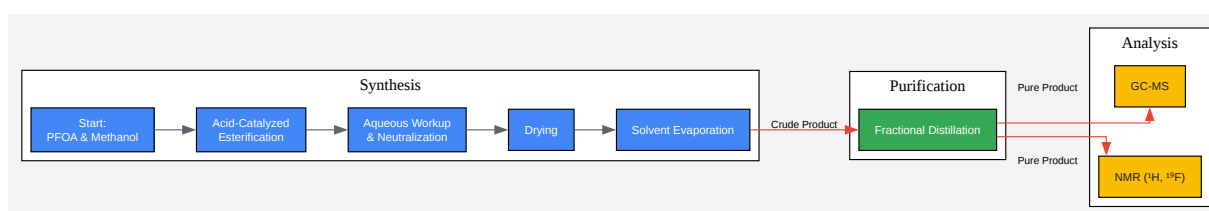
^1H NMR and ^{19}F NMR are invaluable for the structural elucidation of methyl pentadecafluorooctanoate.

- ^1H NMR: The proton NMR spectrum will show a singlet corresponding to the methyl ester protons ($-\text{OCH}_3$). The chemical shift of this peak is a key identifier.
- ^{19}F NMR: The fluorine NMR spectrum will show a series of multiplets corresponding to the different fluorine environments in the perfluorinated chain. The chemical shifts and coupling patterns provide detailed structural information.[5]

Biological Activity and Signaling Pathways

The biological activity of methyl pentadecafluorooctanoate itself is not extensively studied. However, it is a member of the perfluorinated carboxylic acid (PFCA) ester family, and its parent compound, PFOA, is known to be biologically active. PFCAs, including PFOA, have been shown to activate nuclear receptors such as peroxisome proliferator-activated receptor alpha ($\text{PPAR}\alpha$) and constitutive androstane receptor (CAR).[6] Activation of these receptors can lead to alterations in lipid metabolism and the expression of genes involved in xenobiotic transport and metabolism. The toxicity of PFCAs is generally observed to increase with the length of the perfluorinated carbon chain.[7] Given that methyl pentadecafluorooctanoate can be formed from PFOA in the presence of methanol, understanding its potential biological effects is crucial, particularly in the context of toxicology and drug development where methanol may be used as a solvent.[8]

Visualizations



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Caption: General workflow for the synthesis and analysis of methyl pentadecafluorooctanoate.

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